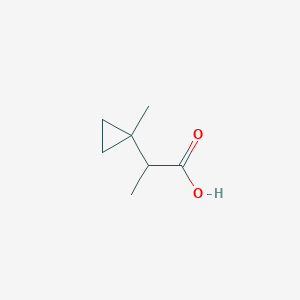![molecular formula C15H25BO2 B13587939 4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)
4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-({spiro[25]octan-6-ylidene}methyl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane typically involves the reaction of spiro[2.5]octan-6-one with a boronic ester under specific conditions. The reaction proceeds smoothly under mild conditions, often without the need for metal catalysts .
Industrial Production Methods
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The boron atom can participate in substitution reactions, where ligands attached to the boron are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the spiro structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
科学研究应用
4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with boron-containing functional groups.
Biology: The compound’s boron center can interact with biological molecules, making it useful in the development of boron-based drugs and diagnostic agents.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
作用机制
The mechanism by which 4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
相似化合物的比较
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound has a similar spiro structure but lacks the boron center, making it less versatile in terms of chemical reactivity.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Another spiro compound with different functional groups, used primarily in fragrance and flavor industries.
Uniqueness
The presence of the boron center in 4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane makes it unique compared to other spiro compounds. This boron atom allows for a wider range of chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry.
属性
分子式 |
C15H25BO2 |
|---|---|
分子量 |
248.17 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H25BO2/c1-13(2)14(3,4)18-16(17-13)11-12-5-7-15(8-6-12)9-10-15/h11H,5-10H2,1-4H3 |
InChI 键 |
HSFMKZBMPJWDTD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC3(CC2)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


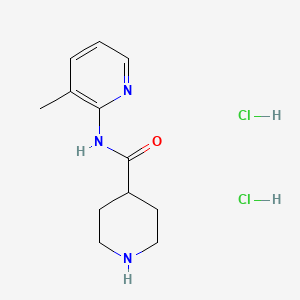
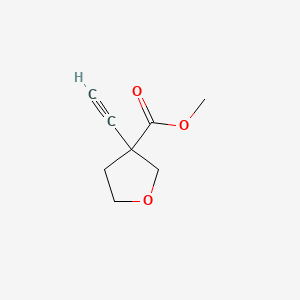
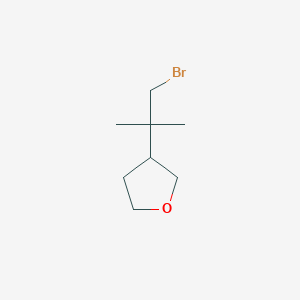
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
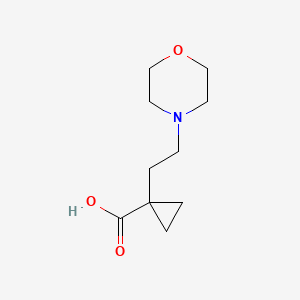
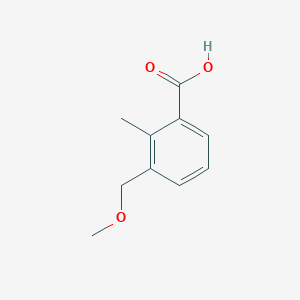
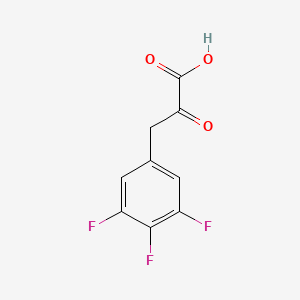

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
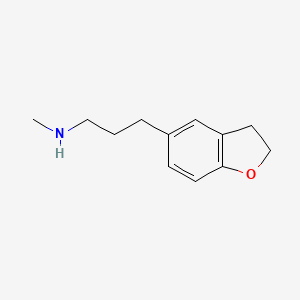
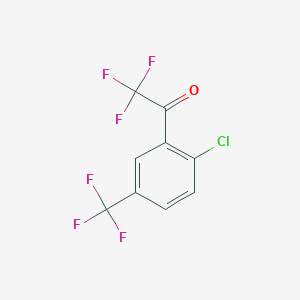

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
